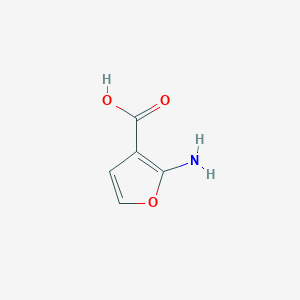

2-Aminofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVNSWARHYDKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminofuran 3 Carboxylic Acid and Its Derivatives

Classical Synthetic Routes to Furan-3-carboxylic Acid Scaffolds

Classical approaches to furan (B31954) synthesis have long provided the foundation for creating substituted furan rings. These methods typically involve the cyclization of acyclic precursors through condensation reactions, followed by the subsequent functionalization of the furan scaffold.

Condensation Reactions for Furan Ring Formation

Condensation reactions are a cornerstone of furan synthesis, enabling the formation of the heterocyclic ring from readily available starting materials. Two of the most prominent classical methods are the Paal-Knorr synthesis and the Feist-Benary synthesis.

The Paal-Knorr furan synthesis , first reported in 1884, involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com This versatile method can be conducted under various mild conditions, using protic acids like sulfuric acid, Lewis acids, or dehydrating agents such as phosphorus pentoxide. wikipedia.orgalfa-chemistry.com The reaction proceeds by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclized hemiacetal intermediate that dehydrates to form the furan ring. wikipedia.orgalfa-chemistry.com

The Feist-Benary synthesis is another classical route that produces substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds, such as β-ketoesters, in the presence of a base like pyridine (B92270) or ammonia (B1221849). wikipedia.orgambeed.com The mechanism involves an initial Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution where the enolate displaces the halide to close the ring. wikipedia.orgyoutube.com

| Synthesis Name | Reactants | Conditions | Product Type |

| Paal-Knorr Synthesis | 1,4-Diketones | Protic acid (e.g., H₂SO₄) or Lewis acid | Substituted furans wikipedia.orgpharmaguideline.com |

| Feist-Benary Synthesis | α-Halo ketones + β-Dicarbonyl compounds | Base (e.g., pyridine, ammonia) | Substituted furans wikipedia.orguobaghdad.edu.iq |

Introduction of Amine and Carboxylic Acid Functionalities

Once the furan ring is formed, the next crucial step is the introduction of the amine and carboxylic acid groups at the desired positions (C2 and C3, respectively).

Introduction of the Carboxylic Acid Group: The synthesis of 3-furoic acid, the parent scaffold, can be achieved through various methods. One convenient approach involves the reaction of 4-phenyloxazole (B1581195) with propiolic acid. rsc.org Industrially, furan-3-carboxylic acid can be prepared via the selective catalytic oxidation of renewable feedstocks derived from biomass. guidechem.com This compound serves as a key intermediate for further functionalization. biosynth.comchemicalbook.comsigmaaldrich.com

Introduction of the Amine Group: The amine group is typically introduced onto the furan ring via electrophilic aromatic substitution. Furan is more reactive than benzene (B151609) in such reactions due to the electron-donating effect of the ring's oxygen atom. pearson.com Electrophilic attack occurs preferentially at the C2 (or C5) position because the resulting carbocation intermediate is better stabilized by resonance. pearson.comquora.com A common strategy involves an initial nitration or halogenation at the C2 position. For instance, furan can be nitrated using mild reagents, and the resulting nitro group can then be reduced to the primary amine. Similarly, bromination of furan yields 2-bromofuran, which can serve as a precursor for amination reactions. pearson.compearson.com

Modern and Green Chemistry Approaches in 2-Aminofuran-3-carboxylic Acid Synthesis

Contemporary synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methods. For the synthesis of this compound, this translates to the use of advanced catalytic systems, microwave-assisted protocols, and flow chemistry applications that offer significant advantages over classical routes.

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis)

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic compounds like furans. arkat-usa.org These methods often provide high yields and regioselectivity under mild conditions.

Palladium-catalyzed reactions are particularly prominent. For instance, a general synthesis of substituted furans can be achieved through the Pd(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols under neutral conditions. acs.org Another approach involves the palladium-catalyzed C-H activation of 1,3-dicarbonyl compounds followed by alkene insertion. mdpi.com These methods can provide access to highly substituted furan cores that can be further elaborated. Sequential phosphine-palladium catalysis has also been used to construct tetraalkyl furans, demonstrating the power of this approach for creating complex substitution patterns. nih.gov

Copper-catalyzed synthesis offers another valuable route. Copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes allows for the regioselective synthesis of multisubstituted furan derivatives. organic-chemistry.org Furthermore, CuI can catalyze the cycloisomerization of alkynyl ketones, providing a pathway to furans that can tolerate both acid- and base-labile functional groups. arkat-usa.org

Other Metal Catalysts , including gold and iron, have also been employed. Gold catalysts can be used for the sequential amination/annulation of 2-propynyl-1,3-dicarbonyl compounds with primary amines to produce substituted pyrroles, a reaction type that shares mechanistic principles applicable to furan synthesis. arkat-usa.org Iron salts, being abundant and environmentally benign, have been used to catalyze the synthesis of 2-aminofurans from 2-haloketones and tertiary amines. researchgate.net

| Metal Catalyst | Reaction Type | Reactants | Product |

| Palladium (Pd) | Cycloisomerization | (Z)-2-en-4-yn-1-ols | Substituted furans acs.org |

| Palladium (Pd) | C-H Activation/Annulation | 1,3-Diketones + Alkenes | Substituted furans mdpi.com |

| Copper (Cu) | Intermolecular Annulation | Alkyl ketones + β-Nitrostyrenes | Multisubstituted furans organic-chemistry.org |

| Iron (Fe) | Three-component reaction | 2-Haloketones + Tertiary amines | 2-Aminofurans researchgate.net |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool that dramatically accelerates reaction rates, often leading to higher yields and purer products compared to conventional heating. anton-paar.commdpi.com The efficient heating of reactants by dielectric effects allows for rapid optimization of reaction conditions. anton-paar.com

This technology has been successfully applied to multicomponent reactions for synthesizing heterocyclic scaffolds. The Gewald reaction , a well-known method for synthesizing 2-aminothiophenes, is analogous to furan synthesis and has been significantly improved using microwave irradiation. wikipedia.orgderpharmachemica.com Microwave-promoted Gewald synthesis can be performed using catalysts like KF-alumina, often leading to excellent yields in very short reaction times. derpharmachemica.comcapes.gov.br This demonstrates the potential for adapting such multicomponent strategies to the rapid, one-pot synthesis of 2-aminofuran derivatives.

Microwave assistance has also been shown to be effective in other key transformations for building substituted furans and related heterocycles:

Paal-Knorr Synthesis: Microwave-assisted Paal-Knorr condensation of 1,4-diketones provides a rapid and efficient route to the corresponding furan or pyrrole (B145914) heterocycles. researchgate.net

Amine Synthesis: A route to 3-amino-2,3-dihydrobenzofurans utilizes microwave assistance in both the initial aldol (B89426) condensation to form chalcone (B49325) intermediates and the final one-pot epoxide opening and cyclization, significantly speeding up the generation of analogues. nih.gov

Kabachnik–Fields reaction: The synthesis of α-aminophosphonates, which involves the formation of a C-N bond from an aldehyde and an amine, is efficiently carried out in minutes using microwave irradiation. nih.gov

The table below illustrates the typical advantages of using microwave-assisted synthesis over conventional heating methods for related heterocyclic preparations.

| Reaction | Method | Reaction Time | Yield | Reference |

| Pyrazolo[3,4-b]pyridine Synthesis | Conventional | 10-12 hours | 65-80% | mdpi.com |

| Pyrazolo[3,4-b]pyridine Synthesis | Microwave | 15-30 minutes | 85-94% | mdpi.com |

| Pyrrole Synthesis | Conventional | Not specified | Moderate | mdpi.com |

| Pyrrole Synthesis | Microwave | Not specified | Improved | mdpi.com |

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous manufacturing, is a modern production paradigm that offers substantial advantages in safety, efficiency, and scalability over traditional batch processing. europeanpharmaceuticalreview.comalmacgroup.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. contractpharma.comaurigeneservices.com This technology is particularly well-suited for the pharmaceutical and fine chemical industries. europeanpharmaceuticalreview.comcontractpharma.com

The synthesis of heterocyclic compounds, which are core motifs in many pharmaceuticals, has been a major area of application for flow chemistry. springerprofessional.dedurham.ac.uk The key benefits include:

Enhanced Safety: Highly exothermic or hazardous reactions can be performed safely due to the small reactor volume and superior heat transfer capabilities, preventing runaway reactions. europeanpharmaceuticalreview.comcontractpharma.com

Improved Efficiency and Yield: Enhanced mixing and heat transfer often lead to cleaner reactions, higher yields, and better product quality. springerprofessional.de

Scalability: Production can be scaled up by simply running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"), bypassing the challenges of scaling up batch reactors. aurigeneservices.com

While a specific flow synthesis for this compound is not prominently documented, the technology has been successfully applied to classical heterocyclic syntheses like the Paal-Knorr pyrrole synthesis and the Fischer indole (B1671886) synthesis. uc.ptmdpi.com The ability to perform multi-step sequences, including reactions that generate unstable intermediates, makes flow chemistry a highly promising platform for the industrial production of complex active pharmaceutical ingredients (APIs) like this compound and its derivatives. almacgroup.comd-nb.info

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the broad applicability of chemical reactions, presents a promising, though currently developing, avenue for producing this compound and its derivatives. While direct enzymatic synthesis of the target compound is not extensively documented, strategies employed for analogous furan-based molecules and non-canonical amino acids offer a clear blueprint for potential routes. nih.govnih.gov

A plausible chemoenzymatic approach could involve two main strategies: the enzymatic introduction of the amine group onto a furan-3-carboxylic acid precursor, or the enzymatic modification of a pre-formed 2-aminofuran skeleton. Enzymes such as transaminases (ATAs), which are highly valuable for converting ketones into primary amines, could be employed to aminate a suitable α-keto furan precursor. scispace.com This biocatalytic step would ensure high stereoselectivity if chiral derivatives are desired.

Alternatively, a furan precursor could be functionalized using a combination of chemical and enzymatic steps. For instance, the synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines has been achieved by coupling the chemical reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) with a subsequent selective esterification of the hydroxymethyl group catalyzed by the lipase (B570770) CALB (Novozym 435). rsc.org Similarly, biocatalytic oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) using enzymes like HMF oxidase demonstrates the feasibility of introducing carboxylic acid functionalities onto a furan ring under mild, enzymatic conditions. acs.org These examples underscore the potential of combining enzymatic transformations with traditional organic synthesis to access complex molecules like this compound in an efficient and sustainable manner. nih.gov

Table 1: Potential Chemoenzymatic Steps for this compound Synthesis

| Enzyme Class | Precursor Type | Transformation | Relevance to Target Compound |

|---|---|---|---|

| Transaminase (ATA) | α-Keto furan-3-carboxylate | Ketone to Amine | Direct enzymatic introduction of the C2-amino group. |

| Lipase | 2-Aminofuran with a hydroxymethyl group | Esterification | Functionalization of the furan scaffold. |

| Oxidase (e.g., HMF Oxidase) | 2-Aminofuran with an aldehyde/alcohol group | Oxidation to Carboxylic Acid | Enzymatic formation of the C3-carboxylic acid group. |

| Ammonia Lyase | Fumaric acid derivative | Addition of Ammonia | Formation of an amino acid backbone. |

Regioselective and Stereoselective Synthesis Considerations

Control over regioselectivity—the specific placement of functional groups on the furan ring—is paramount in the synthesis of this compound. Multicomponent reactions (MCRs) have emerged as a highly effective strategy for achieving this control. A notable example is the regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans through the reaction of an isocyanide, a 4-oxo-2-butynoate, and an aldehyde. rsc.orgnih.gov This approach consistently places the amino group at the C2 position and the carboxylate at the C3 position. The cycloaddition regioselectivity in these reactions is generally high, often exceeding 95%. rsc.orgnih.govresearchgate.net

The mechanism of these MCRs inherently directs the substituents to their desired positions, making it a powerful tool for constructing the 2-amino-3-carboxylate furan core. Similarly, cobalt-catalyzed metalloradical cyclization reactions between α-diazocarbonyls and alkynes have been shown to produce polyfunctionalized furans with complete regioselectivity. scispace.com

Stereoselectivity becomes a critical factor in the synthesis of derivatives of this compound where chiral centers are present. While the parent molecule is achiral, substitutions at the C4 or C5 positions or on the carboxyl or amino groups can introduce stereocenters. Although methods for the stereoselective synthesis of the furan core itself are less common than for its saturated tetrahydrofuran (B95107) analogue, general principles of asymmetric synthesis can be applied. nih.gov For instance, in related furan chemistry, Diels-Alder reactions of furans bearing a boryl substituent at the C3 position have been shown to proceed with excellent exo stereoselectivity, demonstrating that substituents can effectively control the stereochemical outcome of reactions involving the furan ring. acs.org

Table 2: Regioselectivity in a Multicomponent Synthesis of 2-Aminofuran Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Key Functional Groups Formed | Observed Regioselectivity | Reference |

|---|---|---|---|---|---|

| Isocyanide | Methyl 4-oxo-2-butynoate | Aldehyde | C2-Amino, C3-Carboxylate, C4-Keto | >95% for the desired isomer | nih.gov |

| Isocyanide | Dibenzoylacetylene | Aldehyde | C2-Amino, C3-Benzoyl, C4-Benzoyl | High | researchgate.net |

| Methylene active nitrile | α-Ketoaldehyde | 3-Hydroxy-4H-pyran-4-one | C2-Amino, C3-Cyano/Ester | High | semanticscholar.org |

Precursor Development for this compound Synthesis

The synthesis of the this compound scaffold relies on the strategic development and use of key precursors that can be broadly categorized based on the synthetic strategy.

One major class of precursors is utilized in multicomponent reactions . These atom-economical processes construct the furan ring in a single step from three or more simple starting materials. Key precursors for this approach include:

Isocyanides : These serve as the source for the C2-amino group. nih.gov

Activated Alkynes : Compounds like 4-oxo-2-butynoates or dialkyl acetylenedicarboxylates provide the carbon backbone for the furan ring. rsc.orgresearchgate.net

Carbonyl Compounds : Aldehydes or α-ketoaldehydes are incorporated into the final structure, often forming the C5 position of the furan ring. rsc.org

Methylene-Active Nitriles : Precursors such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) can also be used to introduce the C2-amino group and a C3-substituent. rsc.org

A second significant strategy involves the cyclization of linear precursors . This approach builds an open-chain molecule containing all the necessary atoms, which then undergoes an intramolecular reaction to form the furan ring. A key precursor for this method is methyl 4-amino-5-hydroxy-2-oxopent-3-enoate . This compound can be cyclized in the presence of a dehydrating agent to form the corresponding aminofuran. google.com

Other specialized precursors have also been developed. For the synthesis of the furan-3-carboxylic acid moiety specifically, 4-trichloroacetyl-2,3-dihydrofuran has been used. Aromatization of this precursor followed by nucleophilic displacement of the trichloromethyl group yields the desired carboxylic acid. researchgate.net Additionally, methods using 2-propyn-1-ols and tetracyanoethylene have been reported for forming the 2-aminofuran structure. nii.ac.jp

Table 3: Key Precursors and Their Role in Synthesis

| Precursor | Synthetic Strategy | Role in Forming the Final Structure |

|---|---|---|

| Isocyanides | Multicomponent Reaction | Source of the C2-amino group |

| 4-Oxo-2-butynoates | Multicomponent Reaction | Provides C3, C4, and C5 of the furan ring |

| Methyl 4-amino-5-hydroxy-2-oxopent-3-enoate | Intramolecular Cyclization | Linear backbone that cyclizes to form the aminofuran ring |

| 4-Trichloroacetyl-2,3-dihydrofuran | Aromatization/Displacement | Precursor to the furan-3-carboxylic acid core |

| Methylene-Active Nitriles | Multicomponent Reaction | Source of the C2-amino group and C3-nitrile/ester group |

Large-Scale Synthesis Methodologies and Optimization

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires methodologies that are cost-effective, scalable, safe, and generate minimal waste. google.comgoogleapis.com Optimization focuses on improving atom economy, avoiding hazardous reagents, and simplifying purification processes.

A patented process for preparing aminofurans highlights several key aspects of large-scale optimization. google.com This method addresses the significant disadvantages of previous synthetic routes, such as poor atom economy resulting from bromination-dehalogenation steps, the use of heavy metal catalysts like copper(I) iodide, and the handling of potentially explosive organic azides required for methods like the Curtius rearrangement. google.com

The optimized industrial process involves the cyclization of a linear precursor, such as methyl 4-amino-5-hydroxy-2-oxopent-3-enoate, using a simple and effective dehydrating reagent. Thionyl chloride (SOCl₂) or trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) are employed to facilitate the ring-closing reaction, providing the aminofuran product in high yield and purity, often without the need for costly and wasteful chromatographic purification. google.com The reaction conditions are optimized for industrial settings, utilizing common solvents like methanol (B129727) and ethyl acetate (B1210297) at controlled temperatures (e.g., 0°C to 10°C) to ensure safety and reproducibility. google.com

Further advancements in large-scale synthesis include the adoption of continuous flow chemistry. Flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety and efficiency compared to traditional batch processes. justia.com This methodology is particularly advantageous for managing reaction heat and reducing the volume of hazardous materials handled at any given time, making it an attractive option for the industrial production of this compound and its derivatives. justia.com

Table 4: Optimization Parameters for Large-Scale Aminofuran Synthesis

| Parameter | Sub-Optimal Method (To be avoided) | Optimized Industrial Method | Rationale for Optimization |

|---|---|---|---|

| Reagents | Multi-step with bromination; Curtius rearrangement (organic azides) | Single-step cyclization with SOCl₂ or (CF₃CO)₂O | Improved safety (avoids explosive intermediates), higher atom economy. |

| Catalysts | Heavy metals (Zinc, Copper) | No metal catalyst required | Reduced cost, avoids toxic metal waste streams. |

| Purification | Column Chromatography | Precipitation and filtration | Lower cost, reduced solvent waste, faster processing. google.comgoogleapis.com |

| Yield & Purity | Moderate, with byproducts | High yield, high purity | Increased process efficiency and product quality. google.com |

| Process Type | Batch processing | Potential for Continuous Flow | Enhanced safety, better process control, scalability. justia.com |

Chemical Reactivity and Transformation Pathways of 2 Aminofuran 3 Carboxylic Acid

Reactions Involving the Furan (B31954) Ring System

The furan moiety in 2-aminofuran-3-carboxylic acid is exceptionally electron-rich, predisposing it to various reactions.

Furan itself undergoes electrophilic aromatic substitution more readily than benzene (B151609). pearson.com The presence of the strongly activating amino group at the C-2 position further enhances the nucleophilicity of the furan ring in this compound, making it highly reactive towards electrophiles. Substitution typically occurs at the C-5 position, which is activated by the amino group. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature to yield polyhalogenated products. pharmaguideline.com Milder conditions are necessary to achieve mono-substitution. For instance, bromination of furan with bromine in dioxane yields 2-bromofuran. pearson.com For this compound, halogenation is expected to proceed readily at the C-5 position.

Nitration: Nitration of furan requires mild nitrating agents, such as acetyl nitrate at low temperatures, to avoid ring degradation. pharmaguideline.com

Sulfonation: Sulfonation can be achieved using reagents like pyridine-sulfur trioxide complex at room temperature. pharmaguideline.com

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are important reactions for introducing carbon substituents onto the furan ring. libretexts.org

Table 1: Electrophilic Aromatic Substitution Reactions of Furan Derivatives

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Bromination | Br₂ in Dioxane | 2-Bromofuran | pearson.com |

| Nitration | Acetyl nitrate | 2-Nitrofuran | pharmaguideline.com |

| Sulfonation | Pyridine-SO₃ | Furan-2-sulfonic acid | pharmaguideline.com |

While the electron-rich nature of the furan ring makes it generally unreactive towards nucleophiles, nucleophilic substitution can occur on furan derivatives bearing leaving groups. pharmaguideline.com In the context of this compound, such reactions would likely require prior modification of the ring to introduce a suitable leaving group.

Nucleophilic attack on the carbonyl carbon of the carboxylic acid group is a more common reaction pathway for this compound. youtube.commasterorganicchemistry.com

The furan ring is susceptible to ring-opening under certain conditions. For instance, treatment of furan with acids can lead to polymerization and ring-opening. pharmaguideline.com Oxidative ring-opening of furans can yield unsaturated dicarbonyl compounds. acs.org

Conversely, furan rings can be formed through ring-closing reactions. A common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. pharmaguideline.com While not directly a reaction of this compound, understanding these transformations is crucial in the broader context of furan chemistry. Acid-catalyzed recyclization of the furan ring in 2-R-amino-3-furfurylthiophenes has been shown to produce derivatives of thieno[2,3-b]pyrrole. osi.lv

Photoxidative ring transformation of 2-aminofuran-3-carbonitriles can lead to the formation of 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. rsc.org

Furan can act as a diene in Diels-Alder reactions, reacting with dienophiles to form oxabicyclo[2.2.1]heptane derivatives. acs.org The electron-rich nature of the furan ring in this compound would enhance its reactivity in such cycloadditions. These reactions provide a powerful tool for the synthesis of complex polycyclic structures.

Additionally, [4+1] cycloaddition reactions of in situ generated ortho-quinone methides with isocyanides have been developed to synthesize 2-aminobenzofurans. nih.gov Carbenoid-mediated [3+2] cycloaddition of copper carbenoids with enamines can produce 2-amino-2,3-dihydrofurans, which are intermediates for both 2-aminofurans and 2-unsubstituted furans. rsc.org

Transformations of the Amino Group (C-2 Position)

The amino group at the C-2 position is a key functional handle for further molecular elaboration.

The primary amino group of this compound can readily undergo reactions typical of amines.

Acylation: The amino group can be acylated using acyl chlorides, anhydrides, or carboxylic acids (often with a coupling agent) to form the corresponding amides. google.commsu.edu This reaction is a common strategy to introduce various substituents and modify the properties of the molecule.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides or other alkylating agents.

Arylation: N-arylation of amines can be accomplished using various methods, including transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org For example, palladium-catalyzed C-H arylation has been used to introduce aryl groups at the C3 position of a benzofuran scaffold, with the directing group later being removed or modified. nih.govmdpi.com

Table 2: Representative Transformations of the Amino Group

| Reaction | Reagent Type | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chloride | Amide | google.com |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | N/A |

| Arylation | Aryl iodide (with Pd catalyst) | N-Aryl Amine | nih.gov |

Diazotization and Subsequent Reactions

The primary amino group at the C-2 position of this compound can undergo diazotization when treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). organic-chemistry.orgmasterorganicchemistry.com This reaction transforms the amino group into a diazonium salt, a versatile intermediate in organic synthesis. The resulting furan-2-diazonium salt is generally unstable and is used immediately in subsequent reactions. organic-chemistry.org

The diazonium group is an excellent leaving group (as N₂ gas), facilitating a variety of nucleophilic substitution reactions at the C-2 position. These reactions, often referred to as Sandmeyer or Sandmeyer-like reactions, allow for the introduction of a wide range of functional groups onto the furan ring that are otherwise difficult to install directly. masterorganicchemistry.comuobasrah.edu.iq

Examples of Subsequent Reactions:

| Reaction Type | Reagent(s) | Product |

| Sandmeyer Reaction | CuCl / HCl | 2-Chloro-furan-3-carboxylic acid |

| Sandmeyer Reaction | CuBr / HBr | 2-Bromo-furan-3-carboxylic acid |

| Sandmeyer Reaction | CuCN / KCN | 2-Cyano-furan-3-carboxylic acid |

| Schiemann Reaction | HBF₄, heat | 2-Fluoro-furan-3-carboxylic acid |

| Gattermann Reaction | Cu powder / HCl | 2-Chloro-furan-3-carboxylic acid |

| Hydroxylation | H₂O, H₂SO₄, heat | 2-Hydroxy-furan-3-carboxylic acid |

| Iodination | KI | 2-Iodo-furan-3-carboxylic acid |

It is important to note that the stability of the diazonium salt and the yields of the subsequent reactions can be influenced by the specific reaction conditions and the presence of other substituents on the furan ring. google.com

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can react with aldehydes and ketones in condensation reactions to form Schiff bases, also known as imines. wjpsonline.comderpharmachemica.com This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. wjpsonline.com The formation of the carbon-nitrogen double bond (azomethine group) is characteristic of this transformation. nih.gov

The reaction is often catalyzed by an acid or a base and may require heating. wjpsonline.com The resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds and can exhibit a range of biological activities. nih.gov

General Reaction Scheme:

This compound + R'C(=O)R'' ⇌ 2-(R'R''C=N)-furan-3-carboxylic acid + H₂O

Where R' and R'' can be hydrogen, alkyl, or aryl groups.

The reactivity of the carbonyl compound plays a role in the reaction's success, with aldehydes generally being more reactive than ketones. derpharmachemica.com The stability of the resulting Schiff base can vary depending on the nature of the substituents R' and R''.

Oxidation and Reduction Pathways of the Amino Functionality

The amino group of this compound is susceptible to both oxidation and reduction, leading to different functionalities at the C-2 position.

Oxidation:

Oxidation of the primary amino group can lead to the formation of a nitroso or nitro group, depending on the oxidizing agent and reaction conditions. However, these reactions can be challenging to control and may lead to side reactions or decomposition of the furan ring, which is sensitive to strong oxidizing agents.

Reduction:

While the amino group is already in a reduced state, reactions that might be considered reductions in a broader sense, such as reductive amination, are more relevant. This would involve the reaction with a carbonyl compound to form an imine (as discussed in 3.2.3), which is then subsequently reduced to a secondary amine.

Reactions of the Carboxylic Acid Group (C-3 Position)

Esterification and Amidation Reactions

The carboxylic acid group at the C-3 position of this compound readily undergoes esterification and amidation, which are fundamental transformations of carboxylic acids.

Esterification:

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the formation of the ester. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction produces an ester and water as a byproduct.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or anhydride (B1165640), which then reacts with an alcohol to form the ester. Another approach involves the use of coupling agents that facilitate the reaction between the carboxylic acid and the alcohol. rsc.org

Amidation:

Amidation is the reaction of the carboxylic acid with an amine to form an amide. This reaction typically requires heating or the use of a coupling agent to proceed efficiently, as the direct reaction between a carboxylic acid and an amine forms a stable ammonium carboxylate salt. Common coupling agents used for amide bond formation include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

These reactions are crucial for modifying the properties of the molecule and for synthesizing a variety of derivatives with potential applications in medicinal chemistry and materials science. acs.org

Decarboxylation Pathways and Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation of carboxylic acids depends on the stability of the carbanion intermediate formed upon loss of CO₂. wikipedia.org For furan-3-carboxylic acids, decarboxylation can be achieved under certain conditions, although it is not always a facile process.

The presence of the amino group at the C-2 position may influence the electronic properties of the furan ring and, consequently, the stability of the carbanion intermediate at the C-3 position. The mechanism of decarboxylation can be influenced by factors such as heat and the presence of catalysts. researchgate.net For some heteroaromatic carboxylic acids, decarboxylation can be catalyzed by silver carbonate in the presence of acetic acid. organic-chemistry.org

In some cases, the decarboxylation of furan carboxylic acids can be a stepwise process, particularly in poly-carboxylated furans. uni.edu The specific conditions required for the decarboxylation of this compound would need to be determined experimentally, but it is a potential transformation pathway for this molecule.

Reduction to Alcohols and Aldehydes

The carboxylic acid group at the C-3 position can be reduced to a primary alcohol or an aldehyde.

Reduction to Primary Alcohols:

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required to reduce carboxylic acids to primary alcohols. chemguide.co.ukchemistrysteps.com The reaction is usually carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk It's important to note that LiAlH₄ is a powerful and non-selective reducing agent and will also reduce other functional groups that may be present in the molecule. commonorganicchemistry.com Borane (BH₃) complexes, such as BH₃-THF, can also be used for this transformation and may offer better selectivity in some cases. commonorganicchemistry.com

Reduction to Aldehydes:

The direct reduction of a carboxylic acid to an aldehyde is more challenging because aldehydes are more easily reduced than carboxylic acids. chemistrysteps.com Therefore, the reaction can be difficult to stop at the aldehyde stage. chemguide.co.uk However, specialized methods and reagents have been developed to achieve this conversion. One approach is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride, which can then be reduced to an aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. libretexts.org Another method involves the use of specific catalytic systems. organic-chemistry.org Direct conversion of carboxylic acids to aldehydes can also be achieved using reagents like diisobutylaluminum hydride (DIBAL-H) under controlled conditions. chemistrysteps.com

Acid Halide Formation and Subsequent Reactivity

The conversion of the carboxylic acid group of this compound into a more reactive acid halide, such as an acid chloride, significantly enhances its electrophilicity, opening up pathways for a variety of subsequent reactions. This transformation is typically achieved using standard halogenating agents.

Formation of 2-Aminofuran-3-carbonyl chloride:

The synthesis of 2-aminofuran-3-carbonyl chloride can be accomplished by treating the parent carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution by the chloride ion.

Subsequent Reactivity:

Once formed, the highly reactive 2-aminofuran-3-carbonyl chloride serves as a versatile intermediate for the synthesis of a range of derivatives. Its primary mode of reaction is nucleophilic acyl substitution, where the chlorine atom is displaced by a variety of nucleophiles.

A significant application of this intermediate is in the synthesis of fused heterocyclic systems, particularly furo[2,3-d]pyrimidin-4(3H)-ones. These compounds are of interest due to their structural similarity to purines and their potential biological activities. The general synthetic route involves the reaction of the acid chloride with an appropriate nitrogen-containing nucleophile, leading to the formation of an amide, which can then undergo intramolecular cyclization to yield the fused pyrimidine ring system.

For instance, the reaction of a 2-aminofuran-3-carbonyl chloride derivative with an iminophosphorane can lead to the formation of a carbodiimide intermediate. This intermediate can then react with amines or phenols to afford 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones in good yields under mild conditions, often in the presence of a catalytic amount of a base like sodium alkoxide or solid potassium carbonate rsc.orgnih.gov. This methodology highlights the utility of the acid halide as a precursor to complex heterocyclic structures.

The reactivity of the acid halide is not limited to the formation of furo[2,3-d]pyrimidines. It can readily react with a wide array of nucleophiles, as summarized in the table below.

Interactive Table: Reactions of 2-Aminofuran-3-carbonyl chloride with Various Nucleophiles

| Nucleophile | Product Class |

| Alcohols (R'-OH) | Esters |

| Amines (R'R''NH) | Amides |

| Water (H₂O) | Carboxylic Acids (hydrolysis) |

| Carboxylates (R'COO⁻) | Anhydrides |

These reactions are fundamental in extending the synthetic utility of this compound, allowing for the introduction of diverse functional groups at the 3-position of the furan ring.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful and efficient strategy for the synthesis of complex molecules. This compound and its derivatives are attractive substrates for MCRs due to the presence of multiple reactive sites.

While specific examples directly utilizing this compound in well-known MCRs like the Ugi and Passerini reactions are not extensively documented in readily available literature, the structural motifs present in the molecule suggest its potential as a bifunctional component. In principle, the amino group can react with a carbonyl compound to form an imine, a key intermediate in the Ugi reaction, while the carboxylic acid can participate as the acidic component.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide wikipedia.orgorganic-chemistry.org. The participation of this compound in such a reaction would lead to the formation of a complex product incorporating the furan scaffold.

Similarly, the Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide wikipedia.orgorganic-chemistry.org. This compound could serve as the carboxylic acid component in this transformation.

More directly relevant are multicomponent strategies for the synthesis of substituted aminofurans and fused heterocyclic systems. For example, a multicomponent reaction strategy has been employed for the regioselective synthesis of methyl 5-substituted 2-aminofuran-4-keto-3-carboxylates. This reaction involves the addition of an isocyanide to a 4-oxo-2-butynoate in the presence of an aldehyde rsc.orgnih.gov. Although this example does not directly use this compound as a starting material, it demonstrates the utility of MCRs in constructing highly functionalized furan systems.

Furthermore, multicomponent reactions are instrumental in the synthesis of furo[2,3-d]pyrimidine derivatives. These reactions often involve the condensation of a 2-aminofuran derivative with other components to build the pyrimidine ring in a one-pot fashion.

The potential applications of this compound in MCRs are summarized in the following table:

Interactive Table: Potential Multicomponent Reactions of this compound

| MCR Type | Potential Role of this compound | Expected Product Scaffold |

| Ugi Reaction | Amine and Carboxylic Acid Component | α-(2-Furoylamino)acetamido derivative |

| Passerini Reaction | Carboxylic Acid Component | α-Acyloxy-(2-aminofuran-3-carboxamide) |

| Fused Heterocycle Synthesis | 2-Aminofuran Building Block | Furo[2,3-d]pyrimidines and related systems |

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of multiple reactive sites in this compound—the amino group, the carboxylic acid group, and the furan ring itself—presents challenges and opportunities in terms of chemo- and regioselectivity. The outcome of a reaction often depends on the nature of the reagents and the reaction conditions.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary competition is between the nucleophilic amino group and the acidic carboxylic acid group.

Reactions with Electrophiles: In the presence of an electrophile, the more nucleophilic amino group is generally expected to react preferentially over the less nucleophilic furan ring, especially under neutral or basic conditions. However, strong electrophiles can also react at the furan ring.

Reactions with Bases: A strong base will deprotonate the carboxylic acid to form a carboxylate, which is generally unreactive towards electrophiles. This can be a strategy to protect the carboxylic acid group while performing reactions at the amino group or the furan ring.

Amide Bond Formation: During amide bond formation using coupling agents, the carboxylic acid is activated, and the reaction proceeds with an external amine nucleophile. Intramolecular reactions involving the amino group are also possible, depending on the reaction conditions.

Regioselectivity:

Regioselectivity concerns the position at which a reaction occurs on the furan ring. The 2-amino and 3-carboxylic acid substituents significantly influence the electron density distribution in the furan ring, thereby directing the regiochemical outcome of electrophilic substitution reactions.

The amino group at the 2-position is a strong activating group and an ortho-, para-director. In the context of the furan ring, this would direct incoming electrophiles to the 3- and 5-positions. The carboxylic acid group at the 3-position is a deactivating group and a meta-director. Therefore, the position of electrophilic attack will be a result of the interplay between these two opposing electronic effects. Generally, the powerful activating effect of the amino group is expected to dominate, directing electrophilic substitution primarily to the 5-position of the furan ring.

A study on the regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans via a multicomponent reaction highlighted that the cycloaddition regioselectivity is generally high rsc.orgnih.gov. This suggests that under certain reaction conditions, high levels of regiocontrol can be achieved in the synthesis of functionalized aminofurans.

The following table summarizes the expected chemo- and regioselectivity in various reaction types:

Interactive Table: Chemo- and Regioselectivity of this compound

| Reaction Type | Expected Chemoselectivity | Expected Regioselectivity (on Furan Ring) |

| Electrophilic Addition | Reaction at the amino group or furan ring | Predominantly at the C5 position |

| Nucleophilic Acyl Substitution (on activated carboxyl) | Reaction at the activated carboxyl group | N/A |

| Diazotization | Reaction at the amino group | N/A |

In complex reaction environments, careful choice of reagents, protecting groups, and reaction conditions is crucial to achieve the desired chemo- and regioselective transformations of this compound.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Aminofuran 3 Carboxylic Acid and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-aminofuran-3-carboxylic acid. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two protons on the furan (B31954) ring and the protons of the amino and carboxylic acid groups. The chemical shifts of the furan protons are influenced by the electronic effects of the amino and carboxyl substituents. The amino group (-NH₂) at the C2 position, being an electron-donating group, is expected to shield the ring protons, while the electron-withdrawing carboxylic acid group (-COOH) at the C3 position would deshield them. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (often >10 ppm) and can be exchanged with deuterium (B1214612) upon addition of D₂O. libretexts.org The protons of the amino group also give rise to a characteristically broad signal.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position (typically 165-185 ppm). oregonstate.edu The carbons of the furan ring will have chemical shifts determined by the substitution pattern, with the C2 and C3 carbons showing significant shifts due to the direct attachment of the amino and carboxyl groups, respectively.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents predicted NMR data based on established substituent effects on furan rings and related structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 6.5 - 7.0 | - |

| H-5 | 7.2 - 7.8 | - |

| NH₂ | 4.0 - 6.0 (broad) | - |

| COOH | 10.0 - 13.0 (broad) | - |

| C-2 | - | 150 - 160 |

| C-3 | - | 110 - 120 |

| C-4 | - | 115 - 125 |

| C-5 | - | 140 - 150 |

| C=O | - | 165 - 175 |

Note: These are predicted values and should be confirmed by experimental data.

To unambiguously assign all proton and carbon signals, especially for more complex transformation products of this compound, multi-dimensional NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com For this compound, a COSY spectrum would be expected to show a cross-peak between the H-4 and H-5 protons of the furan ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduemerypharma.com An HSQC spectrum would allow for the direct assignment of the C-4 and C-5 carbons based on the previously assigned H-4 and H-5 protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons (those without attached protons), such as C-2, C-3, and the carbonyl carbon. For instance, the H-4 proton would be expected to show an HMBC correlation to C-2, C-3, and C-5, while the H-5 proton would correlate with C-3 and C-4. The amino protons might show correlations to C-2 and C-3, and the acidic proton to the carbonyl carbon and C-3.

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous assignment of the entire molecular structure. researchgate.netscience.gov

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase, where they may exist as crystalline polymorphs or in amorphous forms. wikipedia.orgpreprints.org For this compound, which is a solid at room temperature, ssNMR can provide valuable information that is not accessible from solution-state NMR.

By using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra of solid samples can be obtained. preprints.org ssNMR can be used to:

Identify and characterize different polymorphic forms of this compound, which may have different physical properties.

Study intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups, in the solid state.

Characterize the structure of insoluble transformation products or polymers derived from this compound.

¹⁵N ssNMR, in particular, can be a sensitive probe of the local environment of the amino group, providing insights into its protonation state and involvement in hydrogen bonding. rsc.orgnih.gov

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. copernicus.orgacs.org For this compound and its derivatives, several dynamic processes could potentially be investigated:

Rotational Barriers: There may be restricted rotation around the C2-N bond and the C3-COOH bond. DNMR studies at variable temperatures can be used to determine the energy barriers for these rotations. acs.org

Proton Exchange: The exchange rates of the amino and carboxylic acid protons with the solvent or with each other can be studied. utoronto.ca This can provide information about the acidity of these protons and the hydrogen-bonding networks they participate in.

Tautomerism: Although the 2-aminofuran form is expected to be the most stable, the potential for tautomerization to imino or other forms could be investigated using DNMR.

These studies provide a deeper understanding of the molecule's flexibility and reactivity. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. nih.gov For this compound (C₅H₅NO₃), the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation for [M+H]⁺ of this compound

| Element | Number | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 6 (5+1 for [M+H]⁺) | 1.007825 | 6.04695 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | 128.034769 |

Note: This is a theoretical calculation for the protonated molecule.

An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the fragmentation is expected to be influenced by the presence of the amino, carboxylic acid, and furan functionalities. nih.govyoutube.comyoutube.com Potential fragmentation pathways for the [M+H]⁺ ion (m/z 128) could include:

Loss of water (H₂O): From the carboxylic acid group, leading to a fragment at m/z 110.

Loss of carbon monoxide (CO): Also from the carboxylic acid, resulting in a fragment at m/z 100.

Decarboxylation (loss of CO₂): A common fragmentation for carboxylic acids, yielding a fragment at m/z 84.

Loss of ammonia (B1221849) (NH₃): From the amino group, leading to a fragment at m/z 111.

Cleavage of the furan ring: This can lead to a variety of smaller fragments.

The study of these fragmentation pathways is crucial for the structural confirmation of this compound and for the identification of its transformation products in complex mixtures. gre.ac.ukmdpi.comnih.gov

Predicted Major Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

| 128 | H₂O | 110 | [C₅H₃NO₂]⁺ |

| 128 | CO₂ | 84 | [C₄H₆NO]⁺ |

| 128 | NH₃ | 111 | [C₅H₄O₃]⁺ |

| 110 | CO | 82 | [C₄H₄NO]⁺ |

Note: These are predicted fragmentation pathways. The relative abundance of each fragment will depend on the experimental conditions.

Hyphenated Techniques (e.g., LC-MS, GC-MS) in Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for monitoring the progress of reactions involving this compound and for analyzing its transformation products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound, a polar molecule containing both amino and carboxylic acid functional groups. LC-MS allows for the separation of the target compound from starting materials, intermediates, and byproducts in a reaction mixture, with subsequent mass analysis providing molecular weight and structural information. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) can further enhance structural elucidation by providing fragmentation patterns of the parent ion. nih.gov For carboxylic acids, derivatization is sometimes employed to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency for mass spectrometric detection. nih.govresearchgate.net However, methods have also been developed for the direct analysis of underivatized carboxylic acids. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, although its application to this compound may require derivatization to increase the volatility of the compound. GC-MS is highly effective for the analysis of less polar and more volatile transformation products that may arise from reactions of this compound. nih.gov

The table below summarizes the application of these techniques in the context of analyzing this compound and related compounds.

| Technique | Application for this compound | Key Information Provided |

| LC-MS | Reaction monitoring, purity assessment, identification of polar transformation products. researchgate.netbldpharm.com | Molecular weight of the parent compound and its derivatives, separation of components in a mixture. |

| LC-MS/MS | Detailed structural elucidation of the parent compound and its transformation products. nih.gov | Fragmentation patterns, confirmation of molecular structure. |

| GC-MS | Analysis of volatile transformation products. | Molecular weight and fragmentation patterns of volatile derivatives. nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy is a fundamental technique for identifying the characteristic functional groups within this compound. The presence of the carboxylic acid is confirmed by a very broad O-H stretching absorption in the range of 2500–3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1710 and 1760 cm⁻¹. openstax.orgorgchemboulder.com The amino group (N-H) will also exhibit characteristic stretching vibrations. The furan ring itself will have specific vibrational modes. researchgate.net

Raman Spectroscopy complements IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. spectroscopyonline.com For this compound, Raman spectroscopy can provide additional details about the furan ring structure and the carbon-carbon bonds within the molecule. chemicalpapers.compsu.edu

Key vibrational modes for this compound are outlined in the following table.

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) openstax.orglibretexts.org | |

| N-H (Amine) | ~3300-3500 | |

| C=O (Carboxylic Acid) | 1710-1760 openstax.orglibretexts.org | |

| C-O (Carboxylic Acid) | 1210-1320 orgchemboulder.comspectroscopyonline.com | |

| Furan Ring | Specific fingerprint region globalresearchonline.netudayton.edu | Characteristic ring vibrations chemicalpapers.comrsc.org |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray Crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. For derivatives of this compound that can be crystallized, this technique can provide unambiguous proof of structure, including bond lengths, bond angles, and absolute stereochemistry. researchgate.net For instance, the structures of several 2-aminofuran derivatives have been successfully determined using X-ray crystallography. researchgate.net This powerful technique is essential for confirming the precise spatial orientation of the amino and carboxylic acid groups relative to the furan ring, which is crucial for understanding its chemical reactivity and potential biological interactions. The packing of molecules in the crystal lattice, influenced by intermolecular forces such as hydrogen bonding, can also be elucidated. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The furan ring in this compound, being an aromatic system, will exhibit characteristic UV absorption. chemenu.com The position of the absorption maximum (λmax) can be influenced by the substituents on the furan ring. chemicalpapers.com While simple carboxylic acids absorb at wavelengths too low to be useful for routine analysis (around 210 nm), the conjugated system of the furan ring shifts the absorption to a more accessible region. researchgate.netlibretexts.org

Fluorescence Spectroscopy can be employed to study the emission properties of this compound and its derivatives. Some furan derivatives are known to be fluorescent, and their fluorescence properties, including excitation and emission wavelengths and quantum yields, can be sensitive to their chemical environment. nih.govsciforum.net This makes fluorescence studies valuable for probing interactions and for potential applications in imaging. nih.gov

| Technique | Property Measured | Information Gained |

| UV-Vis Spectroscopy | Electronic absorption masterorganicchemistry.com | Presence of conjugated systems, λmax values. chemicalpapers.comresearchgate.net |

| Fluorescence Spectroscopy | Emission of light | Fluorescence quantum yield, excitation and emission maxima. nih.gov |

Elemental Analysis and Chromatographic Purity Assessment

Elemental Analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage of carbon, hydrogen, nitrogen, and other elements present in the molecule. This data is crucial for confirming the empirical formula of newly synthesized this compound and its derivatives.

Chromatographic Purity Assessment , most commonly performed using High-Performance Liquid Chromatography (HPLC), is essential for determining the purity of a sample of this compound. By separating the main compound from any impurities, HPLC with a suitable detector (e.g., UV-Vis) allows for the quantification of purity, which is critical for ensuring the reliability of data from other analytical techniques and for any subsequent applications.

Computational and Theoretical Studies on 2 Aminofuran 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic environment and energetic landscape of a molecule. These calculations can determine various properties, such as optimized geometry, charge distribution, and the energies of molecular orbitals, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) Applications to Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules.

For aminofuran derivatives, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable molecular geometry. These calculations optimize the bond lengths, bond angles, and dihedral angles of the molecule to find its lowest energy conformation. For instance, DFT calculations on related aminofuran compounds have been used to corroborate the stability of their molecular geometries.

The reactivity of 2-aminofuran-3-carboxylic acid can also be explored using DFT. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Below is a hypothetical data table of optimized geometrical parameters for this compound, which would typically be generated from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N | Data not available |

| C3-C(OOH) | Data not available | |

| O1-C2 | Data not available | |

| O1-C5 | Data not available | |

| Bond Angle | N-C2-C3 | Data not available |

| C2-C3-C(OOH) | Data not available | |

| Dihedral Angle | H-N-C2-C3 | Data not available |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, although they are computationally more demanding than DFT.

For substituted furans, ab initio studies have been conducted to investigate conformations, stabilities, and charge distributions. Such calculations for this compound would yield precise values for its total energy, zero-point vibrational energy, and other thermodynamic properties. Comparing the energies of different conformers (e.g., rotation of the carboxylic acid group) would identify the most stable structure.

A hypothetical table of energetic data from ab initio calculations is presented below.

| Property | Calculated Value (Hartree) |

| Total Energy | Data not available |

| Zero-Point Vibrational Energy | Data not available |

| Rotational Constants (GHz) | Data not available |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and the furan (B31954) ring's oxygen atom, as well as the nitrogen atom of the amino group. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential, making them sites for nucleophilic interaction.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and mapping reaction pathways.

Transition State Theory and Reaction Coordinate Analysis

Transition State Theory (TST) is a fundamental concept used to understand reaction rates. Computational methods can be used to locate the transition state structure for a given reaction, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational analysis of the reaction coordinate would reveal the step-by-step mechanism. For example, in a cyclization reaction to form a furan ring, calculations could model the approach of the reactants, the formation of new bonds, and the breaking of existing ones, all while tracking the energy changes.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can significantly influence its rate and mechanism. Computational models can account for solvent effects using either implicit or explicit solvation models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For reactions of this compound, which possesses polar amino and carboxylic acid groups, solvent effects would be particularly important. For instance, polar solvents could stabilize charged intermediates or transition states through hydrogen bonding or dipole-dipole interactions, thereby altering the reaction pathway compared to a reaction in the gas phase or a nonpolar solvent. Computational studies can quantify these effects, providing a more accurate picture of the reaction in a realistic chemical environment.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine the most stable conformations (isomers with the lowest energy). vulcanchem.com In related furan derivatives, it has been shown that functional groups tend to adopt a coplanar arrangement with the furan ring to maximize π-conjugation. For this compound, intramolecular hydrogen bonding between the amino and carboxylic acid groups is a key factor influencing its preferred conformation. X-ray crystallography and DFT calculations on similar aminofuran carboxylic acids have revealed that these molecules can adopt a stretched, linear geometry, which affects their ability to interact with biological structures like DNA. vulcanchem.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time, complementing the static view from conformational analysis. nih.gov These simulations model the movements of atoms and the flexibility of the molecule in a solvent, typically water, to mimic physiological conditions. nih.gov While specific MD studies on this compound are not widely published, the methodology is instrumental in drug discovery for assessing the stability of a ligand-protein complex. nih.gov For related compounds, MD simulations have been used to assess binding stability with target receptors over time. Such simulations for this compound would reveal how its conformation changes upon interaction with a biological target and the stability of those interactions.

| Structural Parameter | Typical Calculated Value | Method | Reference System |

|---|---|---|---|

| C-O Bond Length (ring) | 1.362 Å | X-ray Crystallography | Furan derivatives |

| C-O-C Bond Angle (ring) | 106.56° | X-ray Crystallography | Furan derivatives |

| Dihedral Angle (C-C-C=O) | ~0° or ~180° | DFT | Planar conformer |

| Dihedral Angle (C-C-N-H) | Variable | DFT | Rotation of amino group |

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic data, which serves to validate experimental findings and aid in the structural elucidation of newly synthesized compounds. researchgate.net Techniques like DFT can accurately calculate NMR chemical shifts, vibrational frequencies (FT-IR), and electronic transitions (UV-Vis). bohrium.com

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are a powerful tool in organic chemistry. acs.org By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, a predicted spectrum can be generated. bohrium.com These theoretical shifts are often scaled using a linear regression analysis to improve the correlation with experimental data, with mean unsigned errors reported to be as low as 0.15 ppm for 1H and 1.82 ppm for 13C shifts in some cases. acs.org For this compound, calculations would predict distinct signals for the furan ring proton, as well as the protons of the amino and carboxylic acid groups.

FT-IR and UV-Vis Spectroscopy: Vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and Raman spectra, helping to assign specific absorption bands to molecular vibrations, such as C=O stretching in the carboxylic acid or N-H bending in the amino group. bohrium.com Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions, primarily the one between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.comdntb.gov.ua

| Spectroscopic Technique | Predicted Data (DFT/B3LYP) | Typical Experimental Data | Assignment |

|---|---|---|---|

| 1H NMR (δ, ppm) | ~6.0-8.0 | ~6.0-8.0 | Furan ring protons |

| 13C NMR (δ, ppm) | ~110-170 | ~110-175 | Furan & COOH carbons |

| FT-IR (cm-1) | ~1650 | ~1647 | C=N stretch arabjchem.org |

| FT-IR (cm-1) | ~3300 | ~3295 | N-H stretch arabjchem.org |

| UV-Vis (λmax, nm) | Calculated from HOMO-LUMO gap | Experimentally measured | π→π* transition dntb.gov.ua |

Structure-Property Relationship Studies from a Theoretical Perspective

Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are key indicators of a molecule's reactivity. dntb.gov.ua The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a measure of chemical stability; a larger gap implies higher stability and lower reactivity. bohrium.com For aminofuran derivatives, FMO analysis has been used to explain the regioselectivity of chemical reactions. researchgate.net The distribution of these orbitals across the this compound molecule indicates the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. researchgate.net It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP map would show negative potential around the oxygen atoms of the carboxyl group and the furan ring, indicating sites susceptible to electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would show positive potential, marking them as sites for nucleophilic interaction and hydrogen bonding. researchgate.net This information is critical for understanding how the molecule interacts with biological receptors.

| Calculated Property | Typical Value/Significance | Computational Method |

|---|---|---|

| HOMO Energy | High value indicates good electron donor dntb.gov.ua | DFT/B3LYP dntb.gov.ua |

| LUMO Energy | Low value indicates good electron acceptor dntb.gov.ua | DFT/B3LYP dntb.gov.ua |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity bohrium.com | DFT/B3LYP bohrium.com |

| Dipole Moment | Indicates overall polarity of the molecule | DFT |

| NBO Charges | Reveals charge distribution on individual atoms researchgate.net | NBO Analysis researchgate.net |

Future Directions and Emerging Research Avenues for 2 Aminofuran 3 Carboxylic Acid

Exploration of Novel Synthetic Methodologies (e.g., Electrochemistry, Photoredox Catalysis)

The synthesis of furan (B31954) derivatives is undergoing a significant transformation with the advent of novel methodologies that offer milder reaction conditions, higher efficiency, and greater functional group tolerance. Electrochemistry and photoredox catalysis are at the forefront of this evolution, providing powerful alternatives to traditional synthetic routes. nih.gov

Electrochemistry has emerged as a green and efficient tool for the synthesis of complex organic molecules, including furan rings. This technique utilizes electrical current to drive chemical reactions, often eliminating the need for harsh reagents and reducing waste. Recent studies have demonstrated the successful application of electrochemical methods for the synthesis of various furan derivatives. The key advantages of electrosynthesis include:

Mild Reaction Conditions: Electrochemical reactions are often conducted at room temperature and pressure, preserving sensitive functional groups.

Reduced Waste: By replacing stoichiometric reagents with electrons, electrochemistry aligns with the principles of green chemistry.

High Selectivity: The ability to precisely control the electrode potential allows for highly selective transformations.

Photoredox catalysis , on the other hand, harnesses the energy of visible light to initiate chemical reactions. This approach has gained significant traction in organic synthesis due to its ability to generate reactive intermediates under exceptionally mild conditions. In the context of furan synthesis, photoredox catalysis can enable novel bond formations and functionalizations that are challenging to achieve through conventional methods. The benefits of this methodology include:

Access to Novel Reactivity: Photoredox catalysis can unlock unique reaction pathways, leading to the formation of previously inaccessible molecular architectures.

Energy Efficiency: The use of visible light as a renewable energy source makes it an environmentally friendly approach.

Broad Substrate Scope: This method has shown remarkable compatibility with a wide range of functional groups.

The application of these advanced synthetic strategies to 2-aminofuran-3-carboxylic acid is a promising area of future research. It is anticipated that these methods will not only provide more efficient and sustainable routes to this important scaffold but also enable the synthesis of a diverse library of derivatives with novel properties and applications.

Advanced Understanding of Reactivity under Extreme Conditions